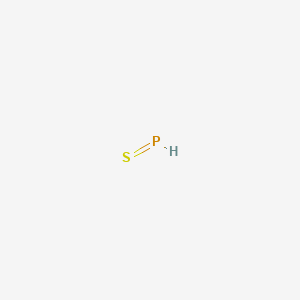
Phosphorus sulfide
概要
説明
Phosphorus sulfide refers to a range of compounds composed of phosphorus and sulfur. These compounds exhibit a variety of structures, from discrete cage-like molecules to polymeric strands, and have been a subject of study due to their interesting chemical and physical properties.
Synthesis Analysis
The synthesis of phosphorus sulfides can be achieved through various methods, including the direct combination of phosphorus and sulfur, chemical vapor transport, and reactions involving organophosphorus compounds. For instance, the preparation of transition metal phosphorus trisulfide compounds involves chemical vapor transport using chlorine gas as a transport agent . Additionally, the reaction of imidazoliumyl-substituted P(III) cations with (Me3Si)2S leads to the formation of tetra-cationic phosphorus sulfur heterocycles . Phosphorus sulfides can also be obtained from the reaction of P4S10 and sulfur in pyridine .
Molecular Structure Analysis
Phosphorus sulfides exhibit a wide range of molecular structures. Some compounds, such as those described in , have a monoclinic space group structure related to that of CdCl2. Others form eight-membered phosphorus sulfur heterocycles with a crown conformation . The structures of α-P2S7 and β-P2S7 differ dramatically from common phosphorus sulfides, consisting of neutral polymeric strands with direct S-S bonds .
Chemical Reactions Analysis
Phosphorus sulfides participate in various chemical reactions. For example, the thermolysis of dibenzo-7-phosphanorbornadiene compounds can lead to the release of phosphinidene sulfide and the formation of amorphous P2S . The reaction between phosphorus and sulfur can produce complex mixtures of binary phosphorus sulfides, and the rate-determining step appears to be the formation of the S8 diradical .
Physical and Chemical Properties Analysis
The physical and chemical properties of phosphorus sulfides are diverse. Transition metal phosphorus trisulfide compounds exhibit antiferromagnetic behavior, and the metal ions exist in the divalent high-spin state . The electronic structure of phosphorus-contained sulfides shows a strong interaction between P and S atoms, influencing their chemical bonding and electronic properties . Additionally, the phosphorus sulfide P2S, obtained from the heating of a secondary phosphine under vacuum, displays semiconductor properties with an optical band gap of 2.4 eV .
科学的研究の応用
Lubricant Additives in Extreme Pressure Applications
Phosphorus sulfide plays a critical role in the functionality of lubricant additives, particularly in extreme pressure applications like synchronizer systems in cars. A study combined first principles calculations with experimental analysis to understand the action mechanism of these additives. The research indicated that sulfur and phosphorus are very effective in reducing the adhesion and shear strength of iron, with sulfur being more effective, especially under high pressure. This understanding is crucial for controlling the tribological properties of metal interfaces in automotive and industrial applications (Righi et al., 2016).
Wastewater Treatment and Phosphorus Removal
In wastewater treatment, phosphorus sulfide's interaction with iron salts has been studied for its impact on phosphorus removal. A research found that aerobic conditions led to rapid reoxidation of iron sulfide, resulting in phosphate precipitation. This indicates a potential for phosphorus recovery in wastewater treatment facilities, highlighting the importance of integrated management of sewer networks and treatment plants (Gutiérrez et al., 2010).
Atmospheric Chemistry in Planetary Studies
In the field of planetary science, studies have explored the role of sulfur and phosphorus chemistry in the atmospheres of giant planets, brown dwarfs, and extrasolar giant planets. These studies utilize thermochemical equilibrium and kinetic calculations to model the behavior of S- and P-bearing gases and condensates, which is crucial for understanding the atmospheric composition and dynamics of these celestial bodies (Visscher et al., 2005).
Agricultural Applications
In agriculture, research has been conducted on the response of wheat to different levels of phosphorus and sulfur in soil. Studies have shown that the application of phosphorus significantly increases the grain yield of wheat, with sulfur addition further enhancing this effect. This highlights the importance of balanced nutrient management in crop production (Brar et al., 2009).
Environmental and Nutrient Cycling
The role of phosphorus sulfide in environmental and nutrient cycling, particularly in relation to microbial activity and sediment dynamics, is another area of study. Research has examined how phosphorus sulfide influences the release of phosphorus from coastal sediments, affecting the nutrient status and quality of overlying waters in coastal ecosystems (Li et al., 2016).
Safety And Hazards
将来の方向性
Sulfide-based solid-state electrolytes (SSEs) have attracted much attention owing to their high ionic conductivity and feasible mechanical features. The environmental stability of sulfide-based SSEs is one of the critical aspects due to the possible decomposition, and ionic conductivity change will affect the fabrication and electrochemical performance of the batteries . Unsustainable phosphorus use is pushing food security further from reach, leaving a legacy of polluted freshwaters, many now beyond ecological restoration .
特性
IUPAC Name |
sulfanylidenephosphane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/HPS/c1-2/h1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OKQKDCXVLPGWPO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
P=S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
HPS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
64.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Phosphine sulfide | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details











試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

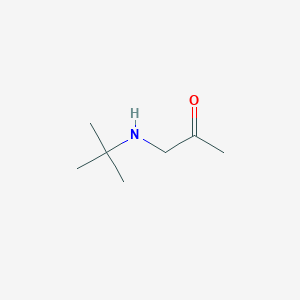
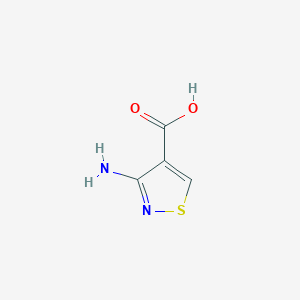
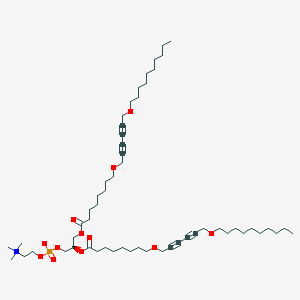
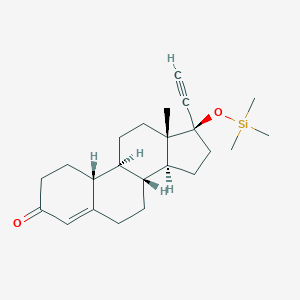
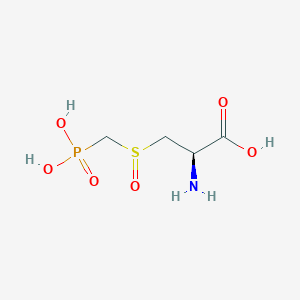

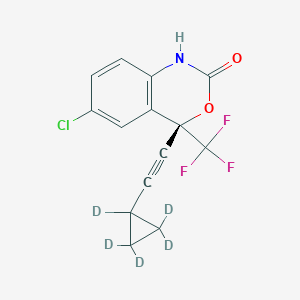
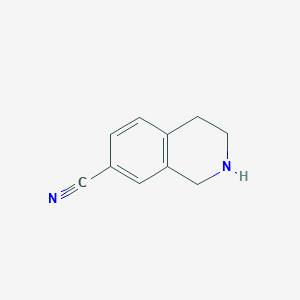
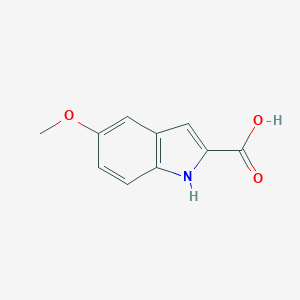
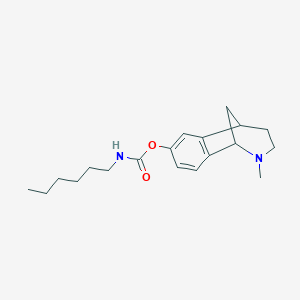
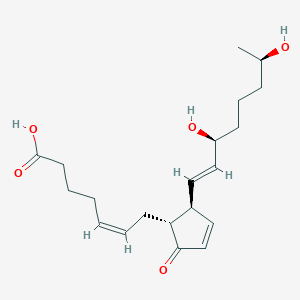
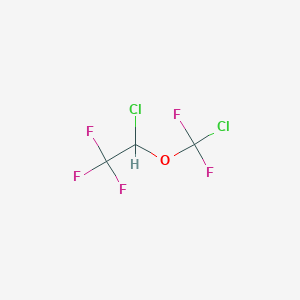
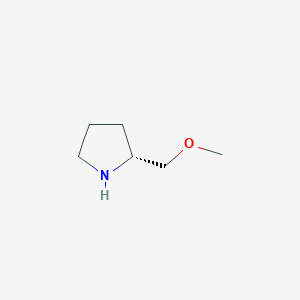
![5-Hydroxy-4-methylpyrazolo[4,3-c]pyridine](/img/structure/B127582.png)